2-Phenethylbenzonitrile
Description
2-Phenethylbenzonitrile is an aromatic nitrile derivative comprising a benzene ring substituted with a nitrile (–CN) group and a phenethyl (–CH₂CH₂C₆H₅) moiety. The phenethyl group introduces steric bulk and lipophilicity, influencing solubility and reactivity.
Synthetic routes for benzonitrile derivatives often involve nucleophilic substitution or coupling reactions. For example, 2-(ferrocenylmethylamino)benzonitrile is synthesized via reactions between quaternary ammonium salts and aminobenzonitriles , suggesting similar strategies could apply to 2-phenethylbenzonitrile. Applications may span pharmaceuticals, agrochemicals, or materials science, though specific uses require further investigation.
Properties
CAS No. |
5505-00-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(2-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H13N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2 |
InChI Key |
OXQILFVQUJWBPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C#N |
Other CAS No. |
5505-00-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-phenethylbenzonitrile with key analogs, highlighting substituent variations and molecular properties:
Key Observations :
- Reactivity : Chloro-substituted analogs (e.g., 2-chlorobenzonitrile) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .
- Steric Effects : Bulky substituents like phenethyl may hinder crystallization, as seen in structural studies of 2-(4-methylphenyl)benzonitrile , which forms planar molecular arrangements .
Physicochemical Properties
Limited data exist for 2-phenethylbenzonitrile, but trends can be extrapolated:
- Solubility: Nitriles generally exhibit low water solubility. Phenethyl derivatives are likely soluble in organic solvents (e.g., acetonitrile, used in ferrocenylmethylamino-benzonitrile synthesis ).
- Thermal Stability : Methyl and chloro analogs show stability up to 200°C , whereas phenethyl groups may lower melting points due to reduced crystallinity.
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